![molecular formula C7H4Br2N2 B13667710 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the pyrrolo[3,2-c]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .
Scientific Research Applications
Chemistry: 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors .
Industry: The compound is also used in material science for the development of novel materials with specific electronic and optical properties. Its unique structure allows for the design of materials with enhanced performance in electronic devices .
Mechanism of Action
The mechanism of action of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions .
Comparison with Similar Compounds
- 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Comparison: Compared to these similar compounds, 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has a unique arrangement of bromine atoms, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H4Br2N2 |
|---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
3,7-dibromo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3,11H |
InChI Key |
GPYGGXWUAHVWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



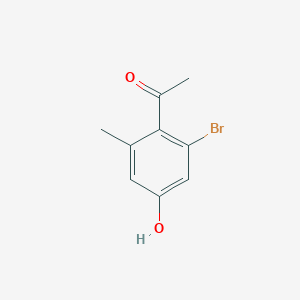
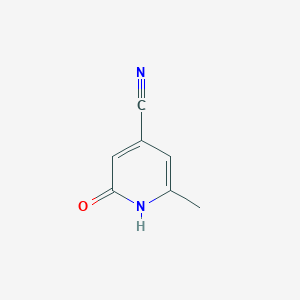


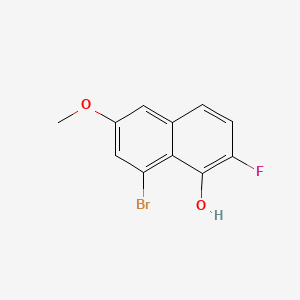
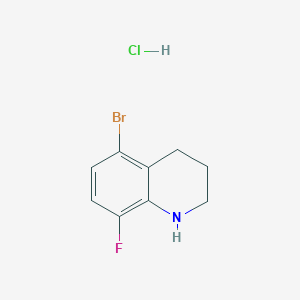

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)

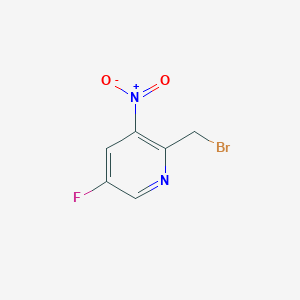
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
